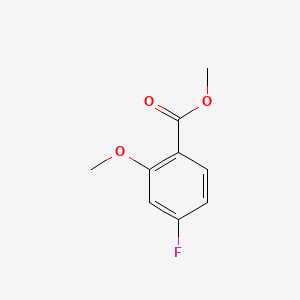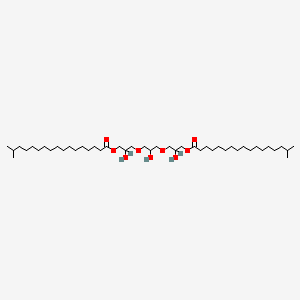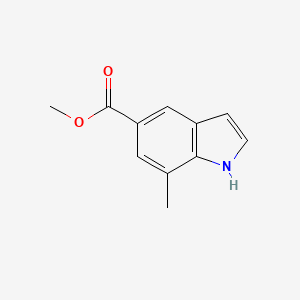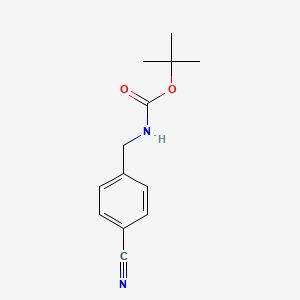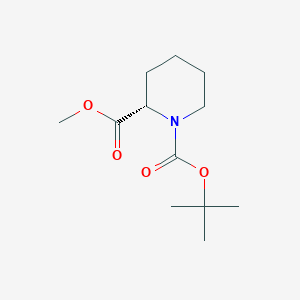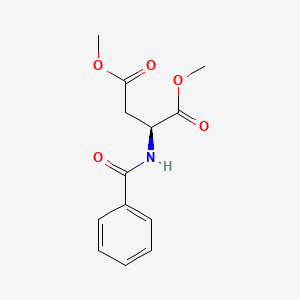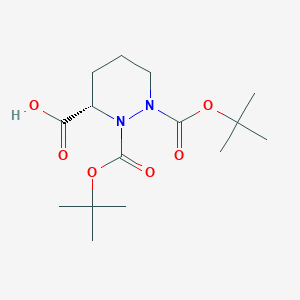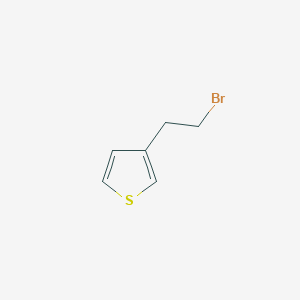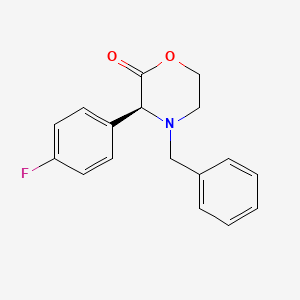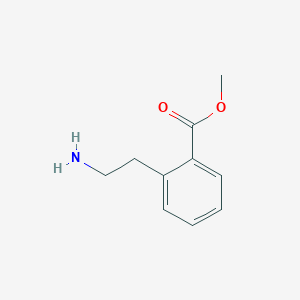![molecular formula C8H8N2 B1589129 5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 4943-67-3](/img/structure/B1589129.png)
5-methyl-1H-pyrrolo[3,2-b]pyridine
概要
説明
5-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound that has been mentioned in the context of drug design and structure-activity relationship analysis . It is a part of the pyrrolopyridine class of compounds, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, often involves ring cleavage methodology reactions . For instance, one study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrrolo[3,2-b]pyridine is characterized by a pyrrole ring fused with a pyridine ring . The molecular formula is C9H8N2O2, and the molecular weight is 176.17 g/mol .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, can undergo various chemical reactions. For instance, they can participate in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1H-pyrrolo[3,2-b]pyridine include a molecular weight of 176.17 g/mol, a topological polar surface area of 66 Ų, and a complexity of 220 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学的研究の応用
Type II CDK8 Inhibitor for Colorectal Cancer
This compound has been identified as a potent Type II CDK8 inhibitor, which is significant in the treatment of colorectal cancer .
Blood Glucose Regulation
It may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes-related ailments .
Cardiovascular Diseases
Due to its efficacy in reducing blood glucose, it could be beneficial in treating cardiovascular diseases and hypertension .
Kinase Inhibition
Some derivatives have shown activity in kinase inhibition, which is crucial for targeted cancer therapies .
Antibacterial, Antifungal, and Antiviral Activities
Pyrrolopyrazine derivatives, related to this compound, have exhibited significant antibacterial, antifungal, and antiviral activities .
Crystal Structure Analysis
The compound has been used in crystallographic studies to understand its structure and interactions at the molecular level .
作用機序
Target of Action
The primary targets of 5-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
5-methyl-1H-pyrrolo[3,2-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 5-methyl-1H-pyrrolo[3,2-b]pyridine . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-methyl-1H-pyrrolo[3,2-b]pyridine results in the disruption of these processes, thereby inhibiting tumor growth .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 5-methyl-1H-pyrrolo[3,2-b]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, 5-methyl-1H-pyrrolo[3,2-b]pyridine significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
将来の方向性
Pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, have shown promise in various areas of research, particularly in the development of kinase inhibitors . Future research may focus on optimizing synthetic procedures and further investigating the biological and physicochemical properties of these compounds .
特性
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRRBPXKOSKCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469674 | |
| Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
4943-67-3 | |
| Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
